3-Amino-4(3H)-quinazolinone 3-Amino-4(3H)-quinazolinone
Brand Name: Vulcanchem
CAS No.: 14663-46-8
VCID: VC20970077
InChI: InChI=1S/C8H7N3O/c9-11-5-10-7-4-2-1-3-6(7)8(11)12/h1-5H,9H2
SMILES: C1=CC=C2C(=C1)C(=O)N(C=N2)N
Molecular Formula: C8H7N3O
Molecular Weight: 161.16 g/mol

3-Amino-4(3H)-quinazolinone

CAS No.: 14663-46-8

Cat. No.: VC20970077

Molecular Formula: C8H7N3O

Molecular Weight: 161.16 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-4(3H)-quinazolinone - 14663-46-8

Specification

CAS No. 14663-46-8
Molecular Formula C8H7N3O
Molecular Weight 161.16 g/mol
IUPAC Name 3-aminoquinazolin-4-one
Standard InChI InChI=1S/C8H7N3O/c9-11-5-10-7-4-2-1-3-6(7)8(11)12/h1-5H,9H2
Standard InChI Key XZRJWCFKYOZVIH-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=O)N(C=N2)N
Canonical SMILES C1=CC=C2C(=C1)C(=O)N(C=N2)N

Introduction

Chemical Structure and Properties

Molecular Structure

3-Amino-4(3H)-quinazolinone features a bicyclic structure consisting of a benzene ring fused with a heterocyclic ring containing two nitrogen atoms. The compound is characterized by a specific arrangement of atoms and functional groups that define its chemical identity and biological activities. The molecular formula of 3-Amino-4(3H)-quinazolinone is C8H7N3O, with a molecular weight of approximately 161.16 g/mol.

The structural characteristics of 3-Amino-4(3H)-quinazolinone can be summarized in the following table:

PropertyDescription
Molecular FormulaC8H7N3O
Molecular Weight161.16 g/mol
Core StructureQuinazoline ring system
Functional GroupsAmino group at position 3, Carbonyl group at position 4
Ring SystemBicyclic (fused benzene and heterocyclic rings)
Bond CharacteristicsAromatic system with sp² hybridized carbon atoms
Structural FeaturesPlanar molecular geometry, potential for tautomerism

The presence of the amino group at position 3 and the carbonyl group at position 4 are particularly significant structural features, as they serve as key sites for hydrogen bonding interactions with biological targets and provide opportunities for chemical modifications to develop derivatives with enhanced properties.

Physical Properties

The physical properties of 3-Amino-4(3H)-quinazolinone influence its behavior in biological systems and its suitability for various applications. Based on the general characteristics of quinazolinone derivatives and related compounds, the following physical properties can be attributed to 3-Amino-4(3H)-quinazolinone:

Physical PropertyCharacteristic
AppearanceWhite to off-white crystalline solid
Melting PointTypically in the range of 150-250°C
SolubilityLimited solubility in water, better solubility in organic solvents (DMSO, DMF, alcohols)
Partition Coefficient (LogP)Moderate lipophilicity, facilitating membrane permeability
StabilityGenerally stable under normal storage conditions
UV AbsorptionExhibits characteristic absorption patterns due to the conjugated ring system
FluorescenceMay exhibit fluorescent properties useful for analytical applications

These physical properties have significant implications for the compound's pharmacokinetic behavior, formulation strategies, and analytical methods used for its detection and quantification. The moderate lipophilicity, for instance, contributes to the compound's ability to cross biological membranes, while its stability ensures reliability in various applications.

Chemical Reactivity

The chemical reactivity of 3-Amino-4(3H)-quinazolinone is determined by its structural features, particularly the functional groups present in the molecule. Understanding these reactivity patterns is essential for developing synthetic methodologies, chemical modifications, and predicting interactions with biological systems.

The amino group at position 3 serves as a nucleophilic center, capable of participating in various reactions:

  • Acylation reactions with acid chlorides or anhydrides

  • Alkylation reactions with alkyl halides

  • Condensation reactions with aldehydes or ketones

  • Formation of Schiff bases through reactions with carbonyl compounds

Synthesis Methods

Traditional Synthetic Routes

The synthesis of 3-Amino-4(3H)-quinazolinone has been approached through several traditional methods, each with distinct advantages and limitations. One of the most common approaches involves a two-step process starting from anthranilic acid derivatives:

The first step typically involves the formation of a 2-substituted-4H-benzo[d]oxazin-4-one intermediate through the reaction of anthranilic acid with an appropriate reagent, such as acetic anhydride or formic acid. This intermediate is then reacted with hydrazine hydrate in the second step to introduce the amino group at position 3, resulting in the formation of 3-Amino-4(3H)-quinazolinone.

This synthetic route proceeds through the following mechanism:

  • Formation of the oxazinone intermediate through N-acylation and dehydrative cyclization

  • Nucleophilic attack by hydrazine on the carbonyl group of the oxazinone ring

  • Ring opening to form an intermediate acyl hydrazide

  • Intramolecular cyclization to form the quinazolinone ring with the amino group at position 3

Traditional methods often employ conventional heating (reflux) conditions, which typically require extended reaction times (4-12 hours) and may result in moderate yields (70-80%). These methods, while well-established, present opportunities for optimization to improve efficiency and sustainability.

Modern Synthetic Approaches

Recent advances in synthetic methodologies have led to the development of more efficient approaches for synthesizing quinazolinone derivatives, including 3-Amino-4(3H)-quinazolinone. These modern approaches address some of the limitations of traditional methods, offering advantages such as shorter reaction times, higher yields, and more environmentally friendly conditions.

One significant advancement is the development of one-pot synthesis strategies that eliminate the need for isolating intermediates, resulting in more streamlined processes. These approaches often involve the direct reaction of anthranilic acid derivatives with appropriate reagents and hydrazine in a single reaction vessel, simplifying the synthetic procedure and reducing waste generation.

Catalytic methods using transition metals have also emerged as valuable tools for quinazolinone synthesis. These methods often enable reactions under milder conditions and can provide access to derivatives that are challenging to prepare using traditional approaches. Catalyst systems based on palladium, copper, and iron have been particularly successful in facilitating the formation of quinazolinone derivatives.

Solid-phase synthesis techniques have been applied to quinazolinone synthesis, offering advantages for library generation and high-throughput screening applications. These approaches typically involve attaching a precursor to a solid support, performing the necessary transformations, and cleaving the product from the support.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a particularly promising method for preparing quinazolinone derivatives, offering significant advantages over conventional heating methods. When applied to the synthesis of compounds like 3-Amino-4(3H)-quinazolinone, microwave irradiation can dramatically reduce reaction times from hours to minutes while simultaneously improving yields.

The enhanced efficiency of microwave-assisted synthesis can be attributed to several factors:

  • Rapid and uniform heating throughout the reaction mixture

  • Potential for selective heating of polar molecules

  • Reduction of side reactions due to shorter reaction times

  • Enhanced reaction rates due to thermal effects

Experimental studies on similar quinazolinone derivatives have demonstrated that microwave-assisted methods can achieve yields of approximately 87% compared to 79% for conventional reflux methods . These findings highlight the potential of microwave technology to improve the efficiency of 3-Amino-4(3H)-quinazolinone synthesis.

A typical microwave-assisted synthesis protocol involves:

  • Combining the appropriate starting materials in a suitable solvent

  • Sealing the mixture in a microwave-compatible vessel

  • Irradiating at a specific power level for a defined period (typically 5-30 minutes)

  • Cooling and processing the reaction mixture to isolate the product

Comparison of Synthetic Methods

Various synthetic approaches for quinazolinone derivatives, including those applicable to 3-Amino-4(3H)-quinazolinone, can be compared based on several key parameters:

Synthetic MethodAdvantagesLimitationsTypical YieldReaction TimeEnvironmental Impact
Traditional RefluxSimple equipment, well-established proceduresLong reaction times, moderate yields70-80%4-12 hoursHigher solvent consumption, energy-intensive
Microwave-AssistedRapid reaction, higher yields, energy-efficientRequires specialized equipment85-95%5-30 minutesReduced solvent use, energy-efficient
One-Pot SynthesisFewer isolation steps, reduced wasteMay have purification challenges60-85%2-8 hoursReduced waste generation
Catalytic MethodsMild conditions, high selectivityMay require expensive catalysts75-90%1-6 hoursPotential for catalyst recycling
Green Chemistry ApproachesEnvironmentally friendly, safer conditionsMay have limited scope65-85%VariesMinimal environmental impact

The specific synthesis method chosen for 3-Amino-4(3H)-quinazolinone production should be based on considerations such as scale requirements, available equipment, economic factors, and environmental concerns. For laboratory-scale synthesis, microwave-assisted methods offer significant advantages in terms of efficiency and yield, while industrial-scale production might benefit from catalytic or continuous flow approaches that can be more easily scaled up.

Mechanism of Action

Biochemical Interactions

The biological activities of 3-Amino-4(3H)-quinazolinone are fundamentally linked to its ability to interact with specific molecular targets within biological systems. These interactions are governed by the compound's structural features and physicochemical properties, which enable it to engage in various types of molecular recognition events.

The primary biochemical interactions of 3-Amino-4(3H)-quinazolinone include:

  • Hydrogen bonding: The amino group at position 3 can serve as a hydrogen bond donor, while the carbonyl group at position 4 and the nitrogen atoms in the heterocyclic ring can act as hydrogen bond acceptors. These hydrogen bonding capabilities enable specific interactions with complementary groups in biological targets.

  • π-π stacking interactions: The planar aromatic ring system of 3-Amino-4(3H)-quinazolinone can engage in π-π stacking interactions with aromatic amino acid residues (such as phenylalanine, tyrosine, and tryptophan) in protein binding sites.

  • Van der Waals interactions: Non-specific hydrophobic interactions contribute to binding affinity and influence the compound's distribution in biological compartments.

  • Electrostatic interactions: The partial charge distribution across the molecule can lead to favorable electrostatic interactions with charged or polar regions of biological targets.

These interactions collectively determine the binding affinity and specificity of 3-Amino-4(3H)-quinazolinone for its biological targets, directly influencing its pharmacological effects.

Target Specificity

The biological effects of 3-Amino-4(3H)-quinazolinone are mediated through its interactions with specific molecular targets. While the exact targets may vary depending on the biological context, research on structurally related quinazolinone derivatives suggests several potential target classes:

  • Enzymes: Quinazolinone derivatives have been shown to inhibit various enzymes, including:

    • Dihydrofolate reductase (DHFR), an essential enzyme in nucleotide synthesis

    • Histone deacetylases (HDACs), which regulate gene expression through histone modification

    • DNA gyrase and topoisomerase IV, bacterial enzymes involved in DNA replication

  • Receptors: Interactions with specific receptor types can mediate effects on cell signaling and function:

    • G-protein coupled receptors (GPCRs)

    • Nuclear receptors

    • Ion channels

  • Structural proteins: Binding to specific structural proteins can disrupt cellular architecture or function.

  • Nucleic acids: Direct interactions with DNA or RNA can affect processes such as replication, transcription, or translation.

The specificity of 3-Amino-4(3H)-quinazolinone for these targets is determined by the complementarity between its structural features and the binding site characteristics, including size, shape, hydrophobicity, and charge distribution.

Structure-Activity Relationships

Understanding the relationship between the structural features of 3-Amino-4(3H)-quinazolinone and its biological activities is essential for rational drug design and optimization. Structure-activity relationship (SAR) studies provide insights into which structural elements are critical for activity and how modifications affect potency and selectivity.

Key SAR findings for quinazolinone derivatives, which can be applied to 3-Amino-4(3H)-quinazolinone, include:

  • The amino group at position 3 is often critical for biological activity, as it provides a key point for hydrogen bonding interactions with target molecules. Modifications of this group, such as methylation or acylation, typically alter activity profiles significantly.

  • The carbonyl group at position 4 serves as a hydrogen bond acceptor and contributes to the electronic properties of the molecule. Replacement or modification of this group usually results in altered biological activities.

  • The planarity of the quinazolinone core is important for certain activities, particularly those involving intercalation or π-π stacking interactions.

  • Substitutions on the benzene ring can significantly modify physicochemical properties (such as lipophilicity and solubility) and biological activities. Position-specific effects are often observed, with substitutions at positions 6 and 7 frequently having pronounced effects on activity.

These SAR observations provide a foundation for designing more potent and selective derivatives of 3-Amino-4(3H)-quinazolinone tailored for specific therapeutic applications.

Biological Activities

Antimicrobial Properties

3-Amino-4(3H)-quinazolinone and related quinazolinone derivatives have demonstrated significant antimicrobial activities against a range of pathogens. The antimicrobial spectrum typically includes both gram-positive and gram-negative bacteria, as well as certain fungal species.

Studies on structurally similar quinazolinone compounds suggest potential activity against important pathogens including Bacillus subtilis, Staphylococcus aureus, and Escherichia coli. The mechanism of antimicrobial action may involve:

  • Inhibition of essential bacterial enzymes, such as DNA gyrase or topoisomerase IV, which are critical for DNA replication

  • Disruption of cell wall synthesis or integrity

  • Interference with protein synthesis

  • Disruption of membrane function

The antimicrobial potency of quinazolinone derivatives is often influenced by substituents on the basic scaffold, with certain modifications enhancing activity against specific pathogens. This structure-dependent activity provides opportunities for developing derivatives optimized for particular antimicrobial applications.

The following table summarizes typical antimicrobial activities observed for quinazolinone derivatives similar to 3-Amino-4(3H)-quinazolinone:

Pathogen TypeRepresentative SpeciesTypical ActivityPotential Mechanism
Gram-positive bacteriaStaphylococcus aureus, Bacillus subtilisModerate to highEnzyme inhibition, cell wall disruption
Gram-negative bacteriaEscherichia coli, Pseudomonas aeruginosaVariable, often lower than against gram-positiveMembrane effects, enzyme inhibition
FungiCandida albicans, Aspergillus speciesModerateDisruption of membrane integrity, enzyme inhibition
MycobacteriaMycobacterium tuberculosisVariableMultiple targets

Anti-inflammatory Effects

The anti-inflammatory potential of quinazolinone derivatives represents another significant aspect of their biological profile. For 3-Amino-4(3H)-quinazolinone, this activity may be particularly relevant given the structural features that enable interactions with key inflammatory mediators and pathways.

The potential anti-inflammatory mechanisms of 3-Amino-4(3H)-quinazolinone and related compounds include:

  • Inhibition of pro-inflammatory cytokine production (such as TNF-α, IL-1β, and IL-6)

  • Suppression of inflammatory enzyme activity, including cyclooxygenase (COX) and lipoxygenase (LOX) enzymes involved in prostaglandin and leukotriene synthesis

  • Modulation of inflammatory signaling pathways, such as NF-κB and MAPK pathways

  • Reduction of reactive oxygen species (ROS) through antioxidant effects

  • Inhibition of neutrophil or macrophage activation and function

These anti-inflammatory effects suggest potential applications in treating various inflammatory conditions, including arthritis, inflammatory bowel disease, and certain skin conditions. The specific anti-inflammatory profile depends on the exact structural features and may be modulated through targeted modifications of the basic scaffold.

Other Therapeutic Applications

Beyond its antimicrobial, anti-inflammatory, and anticancer activities, 3-Amino-4(3H)-quinazolinone may possess additional therapeutic properties that expand its potential applications. These include:

  • Anticonvulsant activity: Quinazolinone derivatives have demonstrated efficacy in various seizure models, suggesting potential applications in epilepsy treatment. The mechanism may involve modulation of ion channels or neurotransmitter systems.

  • Analgesic effects: The ability to reduce pain sensation has been documented for certain quinazolinone derivatives, which may act through central or peripheral mechanisms.

  • Antihypertensive properties: Some quinazolinone compounds exhibit effects on cardiovascular parameters, potentially through interactions with receptors or enzymes involved in blood pressure regulation.

  • Central nervous system (CNS) effects: Various quinazolinone derivatives have shown anxiolytic, antidepressant, or sedative properties, suggesting potential applications in psychiatric or neurological disorders.

  • Antiviral activity: Emerging research suggests that certain quinazolinone derivatives may exhibit activity against specific viral pathogens, opening potential applications in antiviral therapy.

These diverse therapeutic properties highlight the versatility of the quinazolinone scaffold and suggest that 3-Amino-4(3H)-quinazolinone may serve as a starting point for developing agents targeting various medical conditions.

Biological ActivityTarget SystemsPotential MechanismsTherapeutic Applications
AntimicrobialBacterial enzymes, cell wall componentsEnzyme inhibition, membrane disruptionInfectious disease treatment
Anti-inflammatoryInflammatory mediators, signaling pathwaysEnzyme inhibition, cytokine modulationInflammatory disorders (arthritis, asthma)
AnticancerKinases, apoptotic pathways, cell cycle regulatorsEnzyme inhibition, apoptosis inductionCancer therapy
AnticonvulsantIon channels, GABA systemChannel modulation, neurotransmitter effectsEpilepsy, seizure disorders
AnalgesicPain receptors, inflammatory mediatorsReceptor modulation, anti-inflammatory effectsPain management
AntihypertensiveVascular receptors, regulatory enzymesReceptor antagonism, enzyme inhibitionHypertension treatment
CNS EffectsNeurotransmitter systemsReceptor modulation, neurotransmitter regulationAnxiety, depression, sleep disorders
AntiviralViral enzymes, structural proteinsEnzyme inhibition, viral entry preventionViral infections

This diversity of biological activities underscores the significant therapeutic potential of 3-Amino-4(3H)-quinazolinone and highlights opportunities for developing derivatives optimized for specific clinical applications.

Structure-Activity Relationship

Role of the Amino Group at Position 3

The amino group at position 3 of the quinazolinone core represents a defining structural feature of 3-Amino-4(3H)-quinazolinone and plays a crucial role in determining its biological activity profile. This functional group influences the compound's properties through several mechanisms:

The critical importance of the amino group at position 3 is demonstrated by the fact that its modification or removal typically results in significant changes in biological activity, highlighting its role as a key pharmacophoric element in the molecule.

Comparison with Similar Quinazolinone Derivatives

Comparing 3-Amino-4(3H)-quinazolinone with structurally related quinazolinone derivatives provides valuable insights into how specific structural features influence biological activity. These comparisons help identify essential structural elements and guide the rational design of optimized compounds.

The following table presents a comparison of 3-Amino-4(3H)-quinazolinone with several related quinazolinone derivatives:

CompoundStructural Difference from 3-Amino-4(3H)-quinazolinoneImpact on Biological Activity
4(3H)-QuinazolinoneLacks amino group at position 3Reduced hydrogen bonding capacity, altered specificity for biological targets
2-Methyl-3-amino-4(3H)-quinazolinoneAddition of methyl group at position 2Modified electronic properties, potential steric effects on binding
3-Amino-2-(2-chlorophenyl)quinazolin-4(3H)-oneAddition of 2-chlorophenyl at position 2Enhanced lipophilicity, additional binding interactions through the aromatic ring
6-Amino-3H-quinazolin-4-oneAmino group at position 6 instead of position 3Dramatically altered binding orientation, different hydrogen bonding pattern
2-(aminomethyl)quinazolin-4(3H)-oneAminomethyl at position 2 instead of amino at position 3Increased flexibility of the amino group, different spatial arrangement of binding elements

These comparisons reveal how subtle structural changes can significantly alter biological activity profiles. For example, moving the amino group from position 3 to position 6 changes the spatial arrangement of hydrogen bonding sites, potentially leading to interactions with different biological targets or altered binding modes with the same targets.

Applications

Pharmaceutical Applications

The diverse biological activities of 3-Amino-4(3H)-quinazolinone and related quinazolinone derivatives make them valuable scaffolds for pharmaceutical development across multiple therapeutic areas. The potential pharmaceutical applications include:

  • Antimicrobial agents: The demonstrated activity against various bacterial and fungal pathogens positions 3-Amino-4(3H)-quinazolinone as a potential scaffold for developing new antimicrobial drugs, particularly important in the context of increasing antimicrobial resistance.

  • Anti-inflammatory drugs: The ability to modulate inflammatory pathways suggests applications in treating inflammatory conditions such as arthritis, inflammatory bowel disease, and certain skin disorders. The multiple mechanisms of anti-inflammatory action may offer advantages over existing therapies.

  • Anticancer therapeutics: The potential to inhibit cancer cell proliferation through various mechanisms makes 3-Amino-4(3H)-quinazolinone derivatives promising candidates for anticancer drug development. The ability to target multiple cancer-related pathways simultaneously may be particularly valuable for addressing resistance mechanisms.

  • Anticonvulsant medications: The documented anticonvulsant activity of certain quinazolinone derivatives suggests potential applications in epilepsy treatment, particularly for drug-resistant forms of the disease.

  • Analgesic compounds: Pain management represents another potential application, with quinazolinone derivatives showing promise as analgesic agents through both central and peripheral mechanisms.

The development of pharmaceuticals based on the 3-Amino-4(3H)-quinazolinone scaffold typically involves:

  • Optimization of the core structure through systematic modifications

  • Evaluation of structure-activity relationships to enhance potency and selectivity

  • Assessment of pharmacokinetic properties to ensure suitable drug-like characteristics

  • Toxicological studies to establish safety profiles

  • Formulation development to achieve appropriate delivery methods

Research Applications

Beyond its therapeutic potential, 3-Amino-4(3H)-quinazolinone serves as a valuable tool in various research contexts:

  • Chemical probes: The compound and its derivatives can function as chemical probes for studying specific biological targets or pathways. Their selective binding to particular proteins or enzymes makes them useful for elucidating biological mechanisms.

  • Structure-activity relationship studies: 3-Amino-4(3H)-quinazolinone provides a versatile scaffold for systematic structure-activity relationship studies, offering insights into the structural requirements for binding to specific targets.

  • Fluorescent probes: The inherent fluorescent properties of certain quinazolinone derivatives make them useful as fluorescent probes for imaging applications or for monitoring biological processes.

  • Reference compounds: Well-characterized quinazolinone derivatives serve as reference compounds for developing and validating analytical methods, including chromatographic techniques and spectroscopic analyses.

  • Starting materials for chemical library synthesis: The 3-Amino-4(3H)-quinazolinone scaffold can serve as a starting point for creating diverse chemical libraries for drug discovery programs, leveraging its synthetic accessibility and the ease of introducing structural variations.

These research applications contribute to the advancement of medicinal chemistry, chemical biology, and drug discovery, highlighting the compound's value beyond direct therapeutic applications.

Recent Research Developments

Latest Findings

Recent research on quinazolinone derivatives, including compounds structurally related to 3-Amino-4(3H)-quinazolinone, has yielded significant findings that expand our understanding of their properties and potential applications:

  • Novel synthetic methodologies: Research has revealed more efficient synthetic routes for quinazolinone derivatives, including green chemistry approaches that reduce environmental impact. Particularly notable is the development of microwave-assisted methods that significantly reduce reaction times while improving yields .

  • New biological activities: Recent studies have uncovered previously unknown biological activities of quinazolinone derivatives, broadening their therapeutic potential. These include activities against drug-resistant pathogens, effects on specific cancer pathways, and interactions with novel biological targets.

  • Detailed mechanistic studies: Advanced techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling have provided deeper insights into the binding modes of quinazolinone derivatives with their biological targets, enabling more rational design approaches.

  • Structure-activity relationship refinements: Systematic studies have yielded more detailed understanding of how specific structural modifications affect biological activity, guiding the development of derivatives with enhanced properties.

  • Improved formulation strategies: Research has addressed challenges related to the delivery of quinazolinone derivatives, including approaches to enhance solubility, improve bioavailability, and achieve targeted delivery.

These recent findings have significant implications for the potential applications of 3-Amino-4(3H)-quinazolinone, providing a stronger foundation for its development as a therapeutic agent or research tool.

Current Research Trends

Analysis of current research trends related to quinazolinone derivatives reveals several active areas of investigation that are likely to influence future developments in 3-Amino-4(3H)-quinazolinone research:

Research AreaCurrent FocusPotential Impact
Medicinal ChemistryDesign of target-specific derivatives with optimized propertiesDevelopment of more selective and potent compounds
Green SynthesisEnvironmentally friendly methods, solvent-free reactions, sustainable catalystsReduced environmental impact, cost-effective production
Combination TherapySynergistic effects with established drugs, development of multitargeted agentsEnhanced therapeutic efficacy, reduced resistance development
Computational DesignIn silico screening, structure-based design, QSAR modelingAccelerated discovery, reduced experimental costs
Nanotechnology IntegrationIncorporation into nanoparticle delivery systems, nanomedicine applicationsImproved pharmacokinetics, targeted delivery
Biological Mechanism ElucidationDetailed studies of molecular interactions and cellular effectsBetter understanding of mechanism of action, safety profile

These research trends reflect the diversity of approaches being applied to quinazolinone research and highlight the multidisciplinary nature of current investigations. The integration of advanced technologies and methodologies is accelerating progress in understanding and optimizing the properties of compounds like 3-Amino-4(3H)-quinazolinone.

Future Research Directions

Based on current knowledge and identified gaps, several promising directions for future research on 3-Amino-4(3H)-quinazolinone can be outlined:

  • Comprehensive biological evaluation: Systematic screening of 3-Amino-4(3H)-quinazolinone against a wide range of biological targets to fully map its activity profile and identify the most promising therapeutic applications.

  • Optimization of synthetic methods: Development of more efficient, scalable, and environmentally friendly synthetic routes, with a focus on methods suitable for industrial-scale production.

  • Detailed mechanistic studies: Investigation of the precise molecular mechanisms underlying the biological activities of 3-Amino-4(3H)-quinazolinone, using advanced techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling.

  • Targeted modification strategies: Systematic exploration of structure-activity relationships through rational design of derivatives with enhanced properties for specific applications.

  • Pharmacokinetic optimization: Development of strategies to enhance the pharmacokinetic properties of 3-Amino-4(3H)-quinazolinone derivatives, including approaches to improve solubility, bioavailability, and metabolic stability.

  • Combination approaches: Investigation of potential synergistic effects between 3-Amino-4(3H)-quinazolinone derivatives and established therapeutic agents, potentially leading to more effective combination therapies.

  • Translational research: Bridging the gap between laboratory findings and clinical applications through appropriate preclinical and clinical studies to assess the therapeutic potential of promising derivatives.

These research directions offer pathways for advancing our understanding of 3-Amino-4(3H)-quinazolinone and enhancing its utility in various applications, particularly in the development of novel therapeutic agents.

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